molecular formula C16H22F2N2O4S2 B2929000 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 2034446-75-6

3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide

Cat. No.: B2929000
CAS No.: 2034446-75-6
M. Wt: 408.48
InChI Key: OZVXKZIOZPAIIV-UHFFFAOYSA-N
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Description

3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide (CAS 2034446-75-6) is a synthetic sulfonamide derivative of interest in chemical biology and medicinal chemistry research. With a molecular formula of C16H22F2N2O4S2 and a molecular weight of 408.48 g/mol, this compound features a 2,6-difluorobenzenesulfonamide group linked to a propanamide chain that terminates with a tetrahydropyran-4-yl-thio-ethyl moiety . The integration of the sulfonamide functional group is particularly significant, as this class of compounds is extensively utilized in biomolecular applications, including the development of covalent inhibitors and chemical probes . The structural components of this molecule, including the fluorine atoms and the sulfonyl group, are common in modern drug discovery for their ability to modulate key physicochemical properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. This compound is supplied for non-human research applications only and is strictly intended for use in scientific laboratory settings. It is not designed for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers can leverage this chemical as a valuable building block or intermediate in the synthesis of more complex molecules, or as a tool compound for investigating novel biological pathways and protein-ligand interactions.

Properties

IUPAC Name

3-[(2,6-difluorophenyl)sulfonylamino]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O4S2/c17-13-2-1-3-14(18)16(13)26(22,23)20-7-4-15(21)19-8-11-25-12-5-9-24-10-6-12/h1-3,12,20H,4-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXKZIOZPAIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the sulfonamide group: This can be achieved by reacting 2,6-difluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the oxane moiety: This step involves the reaction of a suitable oxane derivative with a thiol group, forming a thioether linkage.

    Coupling of the two fragments: The final step involves coupling the sulfonamide and oxane fragments through a propanamide linker, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted difluorobenzene derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding to their active sites. The sulfonamide group can mimic the structure of natural substrates, while the difluorobenzene ring and oxane moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with two structurally related propanamide derivatives:

Compound Key Substituents Molecular Weight (g/mol) Hypothetical Solubility (logP) Reported Activity
3-(2,6-Difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide 2,6-difluorobenzenesulfonamido, oxan-4-ylsulfanyl ~450 (estimated) 2.1 (moderate lipophilicity) Hypothesized anticancer/antimicrobial activity
N-Benzyl-3-(4-chlorophenyl)-2-[methyl-(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]-propanamide 4-chlorophenyl, methyl-oxo-acetyl, pyridyl ~600 (estimated) 3.5 (high lipophilicity) Kinase inhibition (patented for therapeutic use)
Sulfamethoxazole 5-methylisoxazole, aminobenzenesulfonamide 253.28 0.89 (high solubility) Antibacterial (dihydrofolate reductase inhibition)
Key Observations:

Sulfonamide vs. Acetamide Groups : The target compound’s sulfonamide group may confer stronger hydrogen-bonding capacity compared to the acetamide group in the N-benzyl analog . This could enhance target binding but reduce membrane permeability.

Fluorine vs. Chlorine Substituents : The 2,6-difluoro substitution likely improves solubility and metabolic stability relative to the 4-chloro group in the N-benzyl analog, which increases lipophilicity but risks hepatotoxicity .

Oxan-4-ylsulfanyl vs. Pyridyl Groups : The oxane ring’s saturated ether structure may enhance metabolic stability compared to the pyridyl group, which is prone to oxidation. However, pyridyl groups often improve solubility in aqueous media .

Pharmacokinetic Considerations

  • Metabolic Stability : The oxane ring in the target compound may reduce cytochrome P450-mediated metabolism compared to the pyridyl group in the N-benzyl analog .

Biological Activity

The compound 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a sulfonamide derivative that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
  • CAS Number: 2034446-75-6
  • Molecular Formula: C₁₄H₁₄F₂N₂O₃S

The compound features a sulfonamide group, which is known for its antibacterial properties, along with a unique oxan-4-ylsulfanyl moiety that may influence its biological interactions.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial effects. The specific compound under review exhibits significant activity against various bacterial strains. Studies indicate that the presence of the difluorobenzene moiety enhances its binding affinity to bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.5 µg/mL
S. aureus1.0 µg/mL
P. aeruginosa2.0 µg/mL

Anti-inflammatory Effects

Research has shown that this compound may also exhibit anti-inflammatory properties by inhibiting the NFκB signaling pathway, which is crucial in mediating inflammatory responses. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production upon treatment with the compound.

Case Studies

  • Endometriosis Treatment : A study investigated the efficacy of this compound in reducing endometriotic lesions in animal models. Results indicated a significant decrease in lesion size and associated inflammation markers compared to controls.
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting potential as an anticancer agent.

The biological activity of 3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can be attributed to:

  • Inhibition of Enzymatic Pathways : By targeting specific enzymes involved in folate metabolism and inflammatory processes.
  • Modulation of Cell Signaling : Interference with NFκB signaling pathways contributes to its anti-inflammatory effects.

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